molecular formula C5H5ClN2O B14039559 6-Amino-3-chloropyridin-2-OL

6-Amino-3-chloropyridin-2-OL

Cat. No.: B14039559
M. Wt: 144.56 g/mol
InChI Key: RJLKJMUQRIPLTH-UHFFFAOYSA-N
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Description

6-Amino-3-chloropyridin-2-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves nitration, amination, and subsequent nitration reactions, followed by reacting with nucleophilic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods often use cost-effective reagents and conditions to ensure high yield and purity. For example, the use of pyridine-N-oxides can facilitate the production of chloropyridines in high yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloropyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as ammonia or sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce aminopyridines .

Scientific Research Applications

6-Amino-3-chloropyridin-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-3-chloropyridin-2-OL include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and other high-value products .

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

6-amino-3-chloro-1H-pyridin-2-one

InChI

InChI=1S/C5H5ClN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9)

InChI Key

RJLKJMUQRIPLTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)N)Cl

Origin of Product

United States

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